methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-(2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves the replacement of one functional group with another, which can be useful for modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, particularly in the treatment of diseases where its specific interactions with biological molecules are beneficial.
Mechanism of Action
The mechanism by which methyl 2-(2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamido)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Indole derivatives: Like the thieno[2,3-d]pyrimidine core, indole derivatives are important in medicinal chemistry due to their biological relevance.
Uniqueness
What sets methyl 2-(2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}acetamido)benzoate apart is its specific combination of functional groups and the thieno[2,3-d]pyrimidine core, which may confer unique properties and interactions not seen in other similar compounds .
Properties
Molecular Formula |
C25H23N3O5S |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H23N3O5S/c1-15-16(2)34-23-21(15)22(30)27(13-17-9-5-4-6-10-17)25(32)28(23)14-20(29)26-19-12-8-7-11-18(19)24(31)33-3/h4-12H,13-14H2,1-3H3,(H,26,29) |
InChI Key |
ARJKRPJGAGGUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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